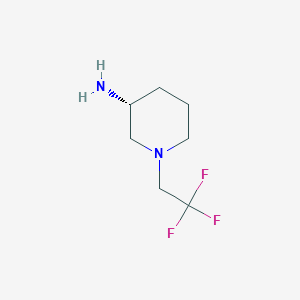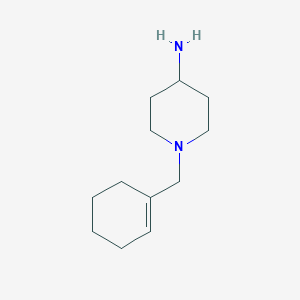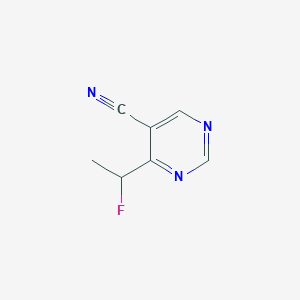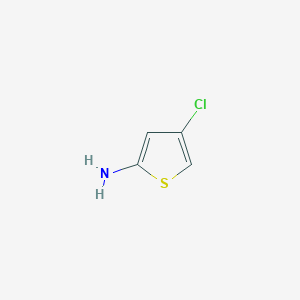
Methyl 4-bromo-3-chloro-2-methylbenzoate
Descripción general
Descripción
“Methyl 4-bromo-3-chloro-2-methylbenzoate” is a chemical compound with the molecular formula C9H8BrClO2 . It is used for scientific research needs .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-3-chloro-2-methylbenzoate” is represented by the SMILES stringCOC(=O)c1ccc(Br)c(Cl)c1C . This indicates that the molecule contains a methyl ester group (CO2CH3), a bromine atom (Br), and a chlorine atom (Cl) on a benzene ring.
Aplicaciones Científicas De Investigación
Environmental Impacts of Brominated and Chlorinated Compounds
Research into the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) suggests that brominated compounds exhibit similar toxicity profiles to their chlorinated counterparts, such as polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). The environmental concern surrounding these compounds has grown with the increased use of brominated flame retardants, highlighting the potential for human and wildlife exposure to increase alongside their use (Birnbaum, Staskal, & Diliberto, 2003).
Formation and Fate in the Environment
The formation and behavior of parabens, including their chlorinated by-products in aquatic environments, have been extensively reviewed. Parabens, which share structural similarities with methyl 4-bromo-3-chloro-2-methylbenzoate due to their benzene ring core and halogenated side groups, can react with free chlorine to produce halogenated by-products. These by-products are more stable and persistent than their parent compounds, necessitating further studies on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicology and Health Assessments
The toxicological profiles of PBDDs and PBDFs have been extensively reviewed, indicating that these compounds, similar to the structure of interest, are produced during the combustion of brominated flame retardants. They bind to the same cytosolic receptors as their chlorinated analogs, demonstrating potential for similar dermal, hepatic, and gastrointestinal toxicities in humans. This information is critical for assessing the health risks associated with exposure to brominated and chlorinated compounds (Mennear & Lee, 1994).
Brominated Flame Retardants and Environmental Concerns
The impact of brominated flame retardants on the formation of dioxins and furans in fires and combustion processes has been critically reviewed, emphasizing the structural similarities and potential formation pathways comparable to those of PCDD/Fs. The specific precursors, including compounds like methyl 4-bromo-3-chloro-2-methylbenzoate, could potentially contribute to the environmental load of these toxic compounds, highlighting the need for understanding their behavior and mitigation strategies (Zhang, Buekens, & Li, 2016).
Propiedades
IUPAC Name |
methyl 4-bromo-3-chloro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODMYMUJNAWCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-chloro-2-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



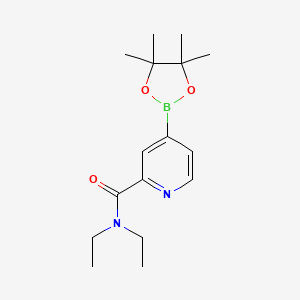
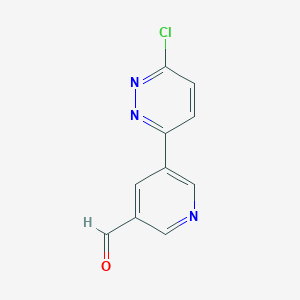
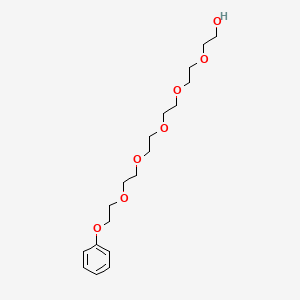
![3,6-Dibromobenzo[B]thiophene](/img/structure/B3240001.png)

![{[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide](/img/structure/B3240007.png)
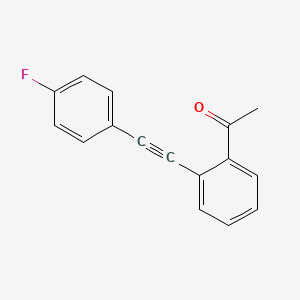
![{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride](/img/structure/B3240022.png)
